1-Methyl-4-(4-methylsulfanylbutoxy)benzene
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Overview
Description
1-Methyl-4-(4-methylsulfanylbutoxy)benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a 4-(methylsulfanylbutoxy) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-methylsulfanylbutoxy)benzene typically involves the alkylation of 1-methyl-4-hydroxybenzene with 4-(methylsulfanyl)butyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 4-(methylsulfanylbutoxy) group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(4-methylsulfanylbutoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Methyl-4-(4-methylsulfanylbutoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-methylsulfanylbutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfanyl group.
4-Methylsulfanylphenol: Contains a phenol group instead of a butoxy group.
1-Methyl-4-butoxybenzene: Lacks the methylsulfanyl group.
Uniqueness: 1-Methyl-4-(4-methylsulfanylbutoxy)benzene is unique due to the presence of both the methylsulfanyl and butoxy groups, which confer distinct chemical and physical properties. These structural features enable specific interactions and reactivity patterns that are not observed in similar compounds.
Properties
IUPAC Name |
1-methyl-4-(4-methylsulfanylbutoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-11-5-7-12(8-6-11)13-9-3-4-10-14-2/h5-8H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFKEZWJUOELBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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